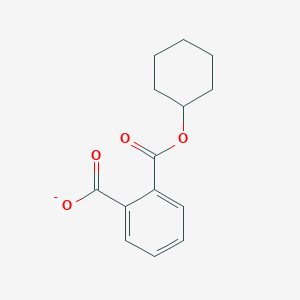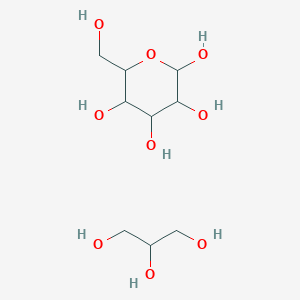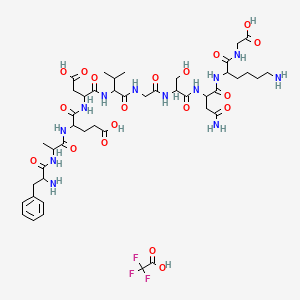
2-Cyclohexyloxycarbonylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexyloxycarbonylbenzoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes and flavorings. The compound is characterized by the presence of a cyclohexyl group attached to the benzoate moiety through an oxygen atom, forming an ester linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyloxycarbonylbenzoate typically involves the esterification of benzoic acid with cyclohexanol. This reaction can be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in industrial processes.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexyloxycarbonylbenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield benzoic acid and cyclohexanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions can be facilitated by catalysts such as palladium or platinum.
Major Products Formed
Hydrolysis: Benzoic acid and cyclohexanol.
Reduction: Cyclohexylmethanol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Cyclohexyloxycarbonylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.
Industry: The compound is used in the production of fragrances and flavorings due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexyloxycarbonylbenzoate involves its interaction with esterases, which catalyze the hydrolysis of the ester linkage. This results in the release of benzoic acid and cyclohexanol. The molecular targets and pathways involved in this process include the active site of the esterase enzyme, where the ester bond is cleaved.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-cyclohexylcarbonylbenzoate: Similar structure but with an ethyl group instead of a cyclohexyl group.
Methyl benzoate: Contains a methyl group instead of a cyclohexyl group.
Cyclohexyl acetate: Contains an acetate group instead of a benzoate group.
Uniqueness
2-Cyclohexyloxycarbonylbenzoate is unique due to the presence of both a cyclohexyl group and a benzoate moiety, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in different fields make it a versatile compound.
Propiedades
Fórmula molecular |
C14H15O4- |
|---|---|
Peso molecular |
247.27 g/mol |
Nombre IUPAC |
2-cyclohexyloxycarbonylbenzoate |
InChI |
InChI=1S/C14H16O4/c15-13(16)11-8-4-5-9-12(11)14(17)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16)/p-1 |
Clave InChI |
PMDKYLLIOLFQPO-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6,9-Difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/no-structure.png)
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-formamido-3-methylbutanoate](/img/structure/B12322429.png)
![methyl (14Z)-14-ethylidene-5-methoxy-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate](/img/structure/B12322443.png)


![2-[6-(Acetyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-D][1,3]dioxol-5-YL]-2-(acetylsulfanyl)ethyl acetate](/img/structure/B12322479.png)
![(3aR,4R,5R,6aS)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-[(1E,3S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-octen-1-yl]hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12322481.png)

